molecular formula C14H13ClN2O2 B2503024 1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea CAS No. 861212-25-1

1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea

Cat. No.: B2503024
CAS No.: 861212-25-1
M. Wt: 276.72
InChI Key: YHDGWXGKUXKTDD-BQYQJAHWSA-N
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Description

1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea is an organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a furan ring, and a urea moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea typically involves the reaction of 4-chlorobenzylamine with furan-2-carbaldehyde to form an intermediate Schiff base. This intermediate is then reacted with an isocyanate to yield the final urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reactions are carried out at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]thiourea: Similar structure but with a thiourea moiety.

    1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]carbamate: Similar structure but with a carbamate moiety.

Uniqueness

1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its urea moiety, combined with the chlorophenyl and furan groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(E)-2-(furan-2-yl)ethenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2/c15-12-5-3-11(4-6-12)10-17-14(18)16-8-7-13-2-1-9-19-13/h1-9H,10H2,(H2,16,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHDGWXGKUXKTDD-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CNC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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